3-Chloro-1-(2-methylphenyl)-1-oxopropane
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Overview
Description
3-Chloro-1-(2-methylphenyl)-1-oxopropane is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
- 3-Chloro-1-(2-methylphenyl)-1-oxopropane is involved in chemical reactions such as insertion into phenylcyclopropane rings. This process can result in the formation of compounds like cis- and trans-1-diisopropylamino-2-phenyl-phosphetane-1-oxide (Huang, Wang, Liu, & He, 1999).
- It also plays a role in the synthesis of chlorinated compounds with antimicrobial properties, such as 2-chloro-1-aryl-2-methyl-3-chloropropanes (Gorbovoi, Tulaidan, Grishchuk, Klimnyuk, & Pokryshko, 2008).
Molecular Studies and Structural Analysis
- Molecular structure studies, such as X-ray crystallography, are facilitated by the use of this compound derivatives, providing insights into the configurations and stereochemistry of complex molecules (Huang et al., 1999).
Analysis in Food Science
- In food science, derivatives of this compound are used to study contaminants like 3-chloropropane-1,2-diol in various food products (Plantinga, Toorn, & Stegen, 1991).
Pharmacological Research
- Although excluded from drug use and dosage, derivatives of this chemical are important in pharmacological research, particularly in the synthesis of compounds with potential medicinal properties.
Atmospheric and Environmental Studies
- Studies involving atmospheric oxidation of chlorinated alkenes, which can include derivatives of this compound, contribute to understanding the environmental impact and behavior of these compounds (Zhang et al., 2017).
Mechanism of Action
- In an SN2-type mechanism, a nucleophile attacks the benzylic carbon while electrons shift to form a bromide anion as a relatively stable leaving group .
- The compound may also participate in free radical reactions, especially with hydroxyl radicals (OH·) in the troposphere .
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Chloro-1-(2-methylphenyl)-1-oxopropane plays a role in several biochemical reactions. It interacts with enzymes such as carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide to bicarbonate and protons . This interaction is significant as it can influence various physiological processes, including pH regulation and ion transport. The compound’s interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity, and thus affecting the enzyme’s function.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase can lead to changes in intracellular pH, which in turn affects cell signaling pathways and gene expression . Additionally, the compound’s impact on enzyme activity can alter metabolic fluxes and the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase, inhibiting its activity by preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to changes in cellular pH and subsequent alterations in cellular processes. Additionally, the compound may interact with other enzymes and proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness and impact on cellular functions . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained inhibition of enzyme activity and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit enzyme activity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular functions and potential damage to tissues . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase, influencing the conversion of carbon dioxide to bicarbonate . This interaction can affect metabolic fluxes and the levels of metabolites within the cell. Additionally, the compound may be metabolized by other enzymes, leading to the formation of different metabolites that can further influence cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding the mechanisms of transport and distribution can provide insights into the compound’s effectiveness and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
3-chloro-1-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHBMGLNQYHPBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609004 |
Source
|
Record name | 3-Chloro-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-08-5 |
Source
|
Record name | 3-Chloro-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.